molecular formula C11H16S B8490061 4-Pentylbenzenethiol CAS No. 4527-46-2

4-Pentylbenzenethiol

Cat. No. B8490061
M. Wt: 180.31 g/mol
InChI Key: RMHIJJXBYFMPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04424372

Procedure details

Zinc dust (39 g) was added to a mixture of 4-n-pentylbenzenesulfonyl chloride (27 g, 0.11 ml) in concentrated sulfuric acid (43 ml) and water (270 ml) at less than 0° C. Thereafter, stirring was continued at a temperature less than 0° C. for about one hour followed by refluxing for approximately three hours. The reaction mixture was cooled and then poured into ice water (350 ml) and the reaction product was extracted with ether (2×400 ml). The extract was washed with water and dried over anhydrous sodium sulfate. The solvent (ether) was evaporated and the reaction product was vacuum-distilled to yield 4-n-pentylbenzenethiol (14 g, 71%, boiling point 90°-94° C./0.6 mm).
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Two
Name
Quantity
270 mL
Type
solvent
Reaction Step Two
Name
Quantity
39 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=O)=O)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]>S(=O)(=O)(O)O.O.[Zn]>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([SH:12])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
ice water
Quantity
350 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
43 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
270 mL
Type
solvent
Smiles
O
Name
Quantity
39 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
Thereafter, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for approximately three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ether (2×400 ml)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent (ether) was evaporated
DISTILLATION
Type
DISTILLATION
Details
the reaction product was vacuum-distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.